6-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-N-phenyl-1,3,5-triazine-2,4-diamine
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Overview
Description
6-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-N-phenyl-1,3,5-triazine-2,4-diamine is a complex organic compound that features a piperazine ring, a triazine ring, and a chlorophenyl group
Preparation Methods
The synthesis of 6-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-N-phenyl-1,3,5-triazine-2,4-diamine typically involves a multi-step process. One common method includes the reaction of 3-chlorophenylpiperazine with a triazine derivative under controlled conditions. The reaction conditions often involve the use of solvents like dichloromethane and catalysts to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Scientific Research Applications
6-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-N-phenyl-1,3,5-triazine-2,4-diamine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antibacterial and antifungal agent.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific properties.
Biological Research: It is used in studies related to its interaction with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 6-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-N-phenyl-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The piperazine ring is known to interact with various receptors, potentially modulating their activity. The triazine ring can interact with enzymes, inhibiting their function and leading to various biological effects .
Comparison with Similar Compounds
Similar compounds include other piperazine and triazine derivatives, such as:
- 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione .
- 1-(3-aminopropyl)-4-methylpiperazine .
These compounds share structural similarities but differ in their specific substituents, leading to variations in their chemical and biological properties
Properties
Molecular Formula |
C20H22ClN7 |
---|---|
Molecular Weight |
395.9 g/mol |
IUPAC Name |
6-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-2-N-phenyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C20H22ClN7/c21-15-5-4-8-17(13-15)28-11-9-27(10-12-28)14-18-24-19(22)26-20(25-18)23-16-6-2-1-3-7-16/h1-8,13H,9-12,14H2,(H3,22,23,24,25,26) |
InChI Key |
ACRDJSRAISSUPV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=NC(=NC(=N2)NC3=CC=CC=C3)N)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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